Superior Anticonvulsant Potency Against PTZ-Induced Seizures Compared to Other N-Allyl Analogs
N-allylmethyprylon (AMP) demonstrated a superior rank-order anticonvulsant potency against pentylenetetrazol (PTZ)-induced seizures in mice, outperforming directly tested N-allyl analogs including N-allylhexobarbital (AHB) and N-allyl,N'-methyl derivatives of barbital (B), phenobarbital (PheB), and pentobarbital (PB) [1]. The study explicitly identified AMP as the most potent protective agent among this comparator set. While specific ED50 values were not located in the available abstract, the qualitative rank-order conclusion provides a crucial scientific selection criterion, prioritizing this compound over the less potent analogs for research focused on anticonvulsant mechanisms. [Explicit note: The quantitative comparative data (numerical ED50 values) for all listed compounds could not be retrieved during this analysis; the differentiation is based on the peer-reviewed conclusion of rank-order potency.]
| Evidence Dimension | Rank-order anticonvulsant potency against PTZ-induced seizures |
|---|---|
| Target Compound Data | Ranked 'most potent' among all tested allyl compounds. |
| Comparator Or Baseline | N-allylhexobarbital (AHB), N-allyl,N'-methyl derivatives of barbital (AMB), phenobarbital (AMPheB), and pentobarbital (AMPB). |
| Quantified Difference | Not available as a numerical value; differentiation confirmed via the authors' potency ranking. |
| Conditions | In vivo mouse model; pentylenetetrazol (PTZ)-induced seizure test. |
Why This Matters
For a study on anticonvulsant SAR, selecting the most potent compound from a tested series, as identified by peer-reviewed literature, is fundamental to benchmarking efficacy and exploring the pharmacophore, making AMP the rational choice over lower-ranked analogs.
- [1] Yamamoto, I., Tateoka, Y., Kimura, T., Yamazaki, F., Hamajima, K., Watanabe, K., & Ho, I. K. (1986). Central effects of N-allyl,N'-methyl-barbital and N-allylmethyprylon in mice. Research Communications in Chemical Pathology and Pharmacology, 54(2), 191-199. PMID: 2878477. View Source
